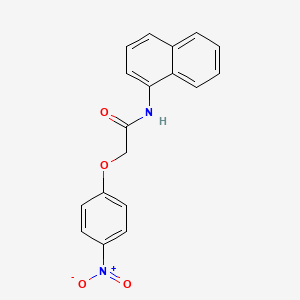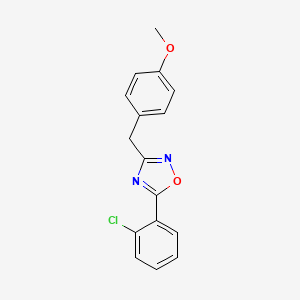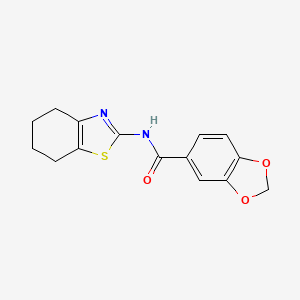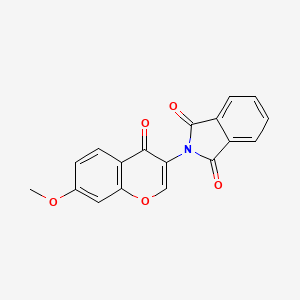
N-1-naphthyl-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to N-1-naphthyl-2-(4-nitrophenoxy)acetamide, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves steps like alkylation and nitration, optimizing reaction conditions to achieve high yields (Zhang Da-yang, 2004). Another synthesis pathway involves the reductive carbonylation of nitrobenzene, catalyzed by Pd(II)-complexes, to produce related compounds in a one-pot process with high selectivity (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to N-1-naphthyl-2-(4-nitrophenoxy)acetamide has been analyzed through various methods. For example, crystallographic studies have revealed the planar nature of the naphthalene ring and the orientation of substituents, providing insights into the compound's stereochemistry (B. Tinant, J. Declercq, J. Poupaert, S. Yous, D. Lesieur, 1994).
Chemical Reactions and Properties
Chemical reactions involving N-1-naphthyl-2-(4-nitrophenoxy)acetamide derivatives include the formation of charge transfer complexes, as observed with 4-acetamidophenol and 2,3-dichloro-1,4-naphthoquinone, indicating the compound's ability to participate in electron-donor-acceptor interactions (Avijit Saha, Amit S. Tiwary, A. Mukherjee, 2008).
Physical Properties Analysis
The physical properties of closely related compounds can be elucidated through their synthesis and structural analysis, such as solvatochromism studies, which demonstrate the effect of solvent interaction on the compound's spectroscopic characteristics (I. G. Krivoruchka, A. I. Vokin, T. N. Aksamentova, A. Shulunova, M. S. Sorokin, É. I. Dubinskaya, V. K. Turchaninov, 2004).
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(12-24-15-10-8-14(9-11-15)20(22)23)19-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYFMYYSSXVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-2-(4-nitrophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)
![3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5763338.png)

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)


![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)

